molecular formula C21H24N4O5S B2686014 N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-81-9

N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2686014
CAS No.: 878057-81-9
M. Wt: 444.51
InChI Key: GBXWEPBLRPZLLN-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research due to its complex molecular architecture, which incorporates multiple pharmacophores known to exhibit biological activity. The core of the molecule features a 5-methylisoxazole ring, a heterocyclic scaffold extensively documented in scientific literature for its diverse therapeutic potential. Isoxazole derivatives have been studied for a wide range of biological activities, including serving as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents . The specific substitution pattern on this ring system can profoundly influence the compound's biological profile and physicochemical properties. This molecule is further functionalized with an indole ring system, a privileged structure in drug discovery, linked via a sulfonamide group to an acetamide moiety bearing a piperidine-derived keto group. This unique combination of structural features presents a valuable template for investigating novel structure-activity relationships in various biochemical contexts. Researchers can utilize this compound as a key intermediate or a lead compound in projects aimed at developing new therapeutic agents, particularly in oncology, neuropharmacology, and infectious disease research. Its primary value lies in its application as a probe for studying enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-15-11-19(23-30-15)22-20(26)14-31(28,29)18-12-25(17-8-4-3-7-16(17)18)13-21(27)24-9-5-2-6-10-24/h3-4,7-8,11-12H,2,5-6,9-10,13-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXWEPBLRPZLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC20H23N3O4S
Molecular Weight397.48 g/mol
IUPAC NameThis compound

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Anticancer Activity

Recent research highlights the compound's potential in cancer therapy. For instance, studies have shown that derivatives of isoxazole can inhibit microtubule assembly, which is critical in cancer cell proliferation. Specifically, compounds with similar structures have demonstrated significant inhibition rates at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .

Case Study: Apoptosis Induction in Cancer Cells
In a study involving breast cancer cells (MDA-MB-231), compounds similar to this compound were found to enhance caspase activity significantly, leading to increased apoptosis at concentrations as low as 1 μM. This suggests that the compound may induce morphological changes in cancer cells, promoting cell death through apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In silico assessments using the Prediction of Activity Spectra for Substances (PASS) software indicated potential antibacterial and antifungal activities. The predicted mechanisms include:

  • Inhibition of Enoyl-[acyl-carrier-protein] Reductase : A crucial enzyme in bacterial fatty acid synthesis.
  • Kinase Inhibition : The compound may inhibit specific kinases associated with bacterial growth and survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:

ParameterValue
SolubilitySparingly soluble in ethanol; practically insoluble in water
StabilityStable under standard laboratory conditions

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that structural features such as the isoxazole ring and piperidine moiety play critical roles in enhancing biological activity. The interaction energies calculated during these studies provide insights into how modifications to the structure could optimize efficacy against target proteins involved in disease processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents pKa (if available) Notable Features Reference
N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (Target) 5-methylisoxazole, sulfonyl, piperidine N/A High lipophilicity, potential CNS activity N/A
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide 3-fluoroisoxazole, indolinone 6.554 Moderate acidity
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole, sulfanyl N/A Enzyme inhibition activity

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the sulfonyl group to the indole core via electrophilic substitution under controlled pH and temperature (e.g., using chlorosulfonic acid) .
  • Amidation : Coupling the sulfonylated indole with the isoxazole-acetamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Piperidine incorporation : Alkylation of the indole nitrogen with a 2-oxo-2-(piperidin-1-yl)ethyl group via nucleophilic substitution, optimized at 60–80°C in THF .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically tested using Design of Experiments (DoE) to maximize yield .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry, particularly for the sulfonyl and piperidine groups .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .
  • IR spectroscopy : Validation of amide (C=O stretch at ~1650 cm1^{-1}) and sulfonyl (S=O stretch at ~1350 cm1^{-1}) groups .

Q. How can stability and reactivity under varying pH and temperature conditions be assessed?

  • Answer :

  • Stability studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Reactivity screening : Test nucleophilic/electrophilic susceptibility using thiols (e.g., glutathione) or oxidizing agents (e.g., H2_2O2_2) under physiologically relevant conditions .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

  • Answer :

  • Target selection : Prioritize enzymes with known sulfonamide/indole interactions (e.g., carbonic anhydrase, cyclooxygenase) .
  • Docking workflow : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with sulfonyl oxygen and π-stacking with the indole ring .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays to refine predictive models .

Q. What strategies resolve contradictions in bioactivity data across assays?

  • Answer :

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time .
  • Off-target profiling : Screen against panels of kinases or GPCRs to identify confounding interactions .
  • Metabolite analysis : Use LC-MS to detect in situ degradation products that may contribute to inconsistent activity .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Answer :

  • Isoxazole substitution : Replace the 5-methyl group with halogens (e.g., Cl, F) to enhance metabolic stability .
  • Piperidine optimization : Test sp3^3-rich analogs (e.g., morpholine) to improve solubility without compromising target binding .
  • Sulfonyl bioisosteres : Replace the sulfonyl group with phosphonate or carboxylate moieties to modulate polarity .

Q. What mechanisms explain its multi-target effects in enzymatic assays?

  • Answer :

  • Dual inhibition : The sulfonamide group may inhibit metalloenzymes (e.g., carbonic anhydrase), while the indole moiety interacts with serotonin receptors .
  • Allosteric modulation : Molecular dynamics simulations suggest conformational changes in target proteins upon binding .

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